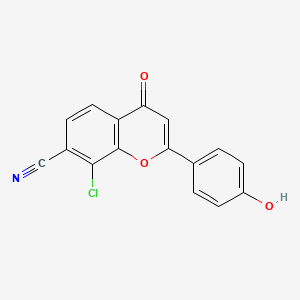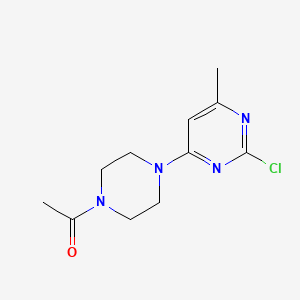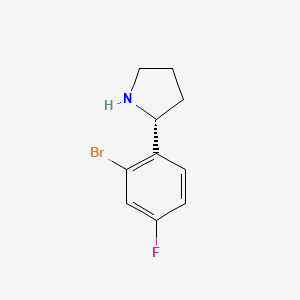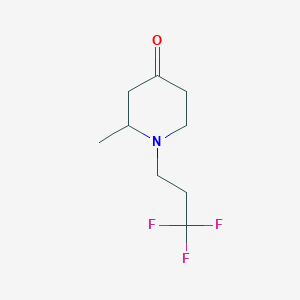
3-Hydroxy-2-methylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methylhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy monocarboxylic acid that features a hydroxyl group and a methyl group attached to the hexanoic acid backbone. This compound is known for its presence in various biological systems and its role as a metabolite.
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylhexanoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . Another method includes the use of microbial fermentation processes where specific strains of bacteria or fungi are employed to produce the compound from precursor molecules .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the catalytic hydrogenation of 2-methylhexanoic acid followed by selective oxidation. This process is optimized to achieve high yields and purity, making it suitable for large-scale applications .
化学反应分析
Types of Reactions
3-Hydroxy-2-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Keto-2-methylhexanoic acid, 2-Methylhexanedioic acid.
Reduction: 3-Hydroxy-2-methylhexanol.
Substitution: 3-Chloro-2-methylhexanoic acid, 3-Bromo-2-methylhexanoic acid.
科学研究应用
3-Hydroxy-2-methylhexanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Hydroxy-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
3-Hydroxy-3-methylhexanoic acid: Similar structure but with an additional methyl group at the 3-position.
2-Hydroxy-3-methylhexanoic acid: Hydroxyl group at the 2-position instead of the 3-position.
3-Hydroxyhexanoic acid: Lacks the methyl group at the 2-position.
Uniqueness
3-Hydroxy-2-methylhexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC 名称 |
3-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(8)5(2)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI 键 |
UBEKFGMRKUQZGX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B13327721.png)

![5-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13327732.png)
![6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B13327743.png)
![tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B13327745.png)
![3-Ethyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13327756.png)


![tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327781.png)


![7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13327802.png)
